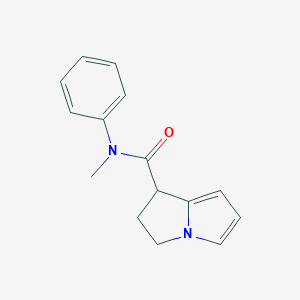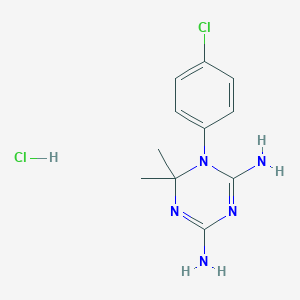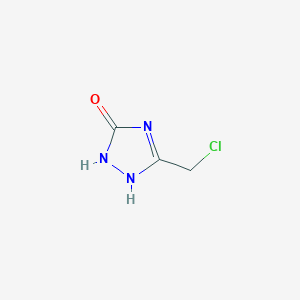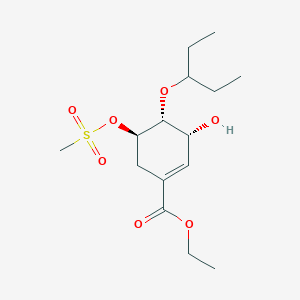
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide
Vue d'ensemble
Description
“N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide” is a chemical compound with the molecular formula C15H16N2O . It has a molecular weight of 240.3 . This compound is used for research purposes and is not intended for diagnostic or therapeutic use .
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide” are not explicitly mentioned in the sources I found. It’s known that this compound should be stored at 2-8°C .Applications De Recherche Scientifique
Anti-inflammatory and Anticancer Activities
- Pyrrolizine-5-carboxamides, including variants of N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, have been explored for their anti-inflammatory and anticancer activities. Derivatives of this compound showed significant anti-inflammatory activity, with some variants also exhibiting high anticancer activity against multiple cancer cell lines. The impact of various substituents on these activities was a key focus, revealing that electronic effects on the phenyl rings influenced the cytotoxicity against specific cancer cells (Gouda et al., 2018).
Antifungal and Antimicrobial Properties
- Studies on N-aryl-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamides, a class to which our compound of interest belongs, showed that certain derivatives possess moderate antifungal and antimicrobial properties. This indicates potential applications in combating various Gram-positive and Gram-negative bacteria and fungi (Barsoum & Nawar, 2003).
Inhibitors of NF-kappaB and AP-1 Gene Expression
- N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide, a structurally related inhibitor, has shown to effectively inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. This suggests that similar structures, like N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide, could be valuable in gene expression modulation and potentially in cancer therapy (Palanki et al., 2000).
Potential as Glycine Transporter Inhibitor
- Derivatives of similar compounds have been identified as potent glycine transporter 1 inhibitors. This suggests potential applications in neurological disorders, as glycine transporters are important in regulating neurotransmitter levels (Yamamoto et al., 2016).
Propriétés
IUPAC Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-16(12-6-3-2-4-7-12)15(18)13-9-11-17-10-5-8-14(13)17/h2-8,10,13H,9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSWLZXNTCQFTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CCN3C2=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-phenyl-2,3-dihydro-1H-pyrrolizine-1-carboxamide | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone](/img/structure/B126689.png)





